molecular formula C15H25NO3 B2667650 Tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate CAS No. 2287249-51-6

Tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate

Cat. No.: B2667650
CAS No.: 2287249-51-6
M. Wt: 267.369
InChI Key: OBLXKSSQIRQTRR-DOMZBBRYSA-N
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Description

Tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a bicyclic compound featuring a fused octahydroquinoline core with a tert-butyl carbamate protecting group at the 1-position and a formyl substituent at the 4a-position. Its stereochemistry (4aR,8aR) is critical for its reactivity and applications in enantioselective synthesis. The formyl group enhances its utility as an intermediate in further functionalization, such as nucleophilic additions or reductions, while the tert-butyl ester provides steric protection and stability under basic conditions .

Properties

IUPAC Name

tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-17)8-5-4-7-12(15)16/h11-12H,4-10H2,1-3H3/t12-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLXKSSQIRQTRR-DOMZBBRYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2([C@H]1CCCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a formylating agent, followed by cyclization and esterification to introduce the tert-butyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Tert-butyl (4aR,8aR)-4a-carboxy-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate.

    Reduction: Tert-butyl (4aR,8aR)-4a-hydroxymethyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : (4aR,8aS)-Benzyl 8a-allyloctahydroquinoline-1(2H)-carboxylate (cis-20)
  • Structure : Benzyl ester (instead of tert-butyl) and allyl substituent (instead of formyl).
  • Synthesis : Synthesized via dynamic kinetic epimerization (93% enantiomeric excess) with distinct HPLC retention times (tR = 6.2 min for major enantiomer) .
  • Key Differences: Reactivity: The allyl group enables olefin-based reactions (e.g., cross-metathesis), while the benzyl ester is removable via hydrogenolysis. Polarity: Lower polarity compared to the formyl-containing target compound, as seen in HPLC elution profiles .
Compound B : (4aR,8aR)-tert-butyl octahydroquinoxaline-1(2H)-carboxylate
  • Structure: Quinoxaline core (two adjacent nitrogen atoms) vs. quinoline (one nitrogen).
  • Physicochemical Properties : Molecular formula C13H24N2O2, molar mass 240.34 g/mol .
  • Functionalization: Lacks the formyl group, limiting its utility in aldehyde-specific reactions.
Compound C : tert-butyl(4aR,12aR)-10-(methylthio)-6-oxo-1,2,3,4,4a,12a-hexahydropyrimido[5’,4’:4,5]pyrrolo[1,2-a]quinoxaline-5(6H)-carboxylate (203)
  • Structure: Complex pyrimido-pyrrolo-quinoxaline fused system with a methylthio group.
  • Synthesis : Derived from multi-step reactions involving Pd-catalyzed couplings and triflation .
  • Key Differences: Applications: Designed for pharmaceutical relevance (e.g., kinase inhibition), whereas the target compound is more likely a synthetic intermediate. Steric Effects: Bulkier fused rings reduce conformational flexibility compared to the simpler octahydroquinoline scaffold.

Physicochemical and Analytical Data

Property Target Compound Compound A Compound B
Molecular Formula C14H22N2O3 (estimated) C20H27NO2 C13H24N2O2
Molar Mass (g/mol) ~266.34 313.43 240.34
Key Functional Groups Formyl, tert-butyl ester Allyl, benzyl ester tert-butyl ester
HPLC Retention Behavior Higher polarity (predicted) Major tR = 6.2 min (hexanes/i-PrOH) Not reported

Biological Activity

Tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C14H23NO3
Molecular Weight : 253.34 g/mol
CAS Number : 1784226-96-5

The compound features a unique octahydroquinoline structure with a tert-butyl ester group that enhances its lipophilicity and solubility in organic solvents. This structural configuration allows for various chemical modifications and applications in drug development.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties , showing effectiveness against various bacterial strains. A study assessing the antimicrobial efficacy revealed significant inhibitory effects on Gram-positive bacteria.

Anticancer Properties

Research is ongoing to explore its potential as an anticancer agent . Initial findings indicate that it may interact with proteins involved in critical cell signaling pathways associated with cancer progression. In vitro studies have shown that the compound can inhibit key signaling pathways leading to reduced viability of cancer cells.

The exact molecular targets remain under investigation; however, it is believed that the compound may modulate the activity of specific enzymes or receptors involved in metabolic processes. This modulation could potentially disrupt cancer cell proliferation and enhance antimicrobial effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, it can be compared with similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
Tert-butyl 6-amino-decahydroquinoline-1-carboxylate1781760-96-5Contains an amino group instead of a keto groupPotentially antimicrobial
Decahydroquinoline1193-55-9Basic structure without substituentsAntimicrobial and analgesic properties
Quinolinic acid1003-99-8Contains a carboxylic acid functional groupNeuroactive properties

This table illustrates how structural variations can influence biological activity and emphasizes the potential applications of this compound in medicinal chemistry.

Study on Antimicrobial Properties

A notable study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

  • Significant inhibition against Gram-positive bacteria.
  • Moderate effectiveness against certain Gram-negative strains.

Investigation into Anticancer Mechanisms

In vitro studies focused on the interaction of this compound with specific cellular pathways involved in cancer cell proliferation. Key findings include:

  • Inhibition of signaling pathways critical for cancer cell survival.
  • Reduced viability of cancer cells at concentrations as low as 3 μM over 48 hours.

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer therapeutic agent.

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